N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan is a synthetic peptide compound It is composed of three amino acids: L-alanine, L-tryptophan, and another L-tryptophan, with a benzyloxycarbonyl group attached to the nitrogen atom of the L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan typically involves the stepwise coupling of the amino acids. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the amino group of L-alanine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for deprotection.
Substitution: Nucleophiles such as amines or thiols can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Deprotected peptide with free amino groups.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The tryptophan residues can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved include peptide bond formation and cleavage, as well as interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan is unique due to its specific sequence of amino acids and the presence of two tryptophan residues. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62120-81-4 |
---|---|
Molecular Formula |
C33H33N5O6 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H33N5O6/c1-20(36-33(43)44-19-21-9-3-2-4-10-21)30(39)37-28(15-22-17-34-26-13-7-5-11-24(22)26)31(40)38-29(32(41)42)16-23-18-35-27-14-8-6-12-25(23)27/h2-14,17-18,20,28-29,34-35H,15-16,19H2,1H3,(H,36,43)(H,37,39)(H,38,40)(H,41,42)/t20-,28-,29-/m0/s1 |
InChI Key |
GECGCOQIKQBYII-ADUSHDQVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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